molecular formula C25H26N6O B2806375 2-(naphthalen-1-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049423-42-8

2-(naphthalen-1-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2806375
CAS No.: 1049423-42-8
M. Wt: 426.524
InChI Key: SWVGHQSSMCMUDG-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26N6O and its molecular weight is 426.524. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

  • Novel naphthalen-2-yl acetate derivatives have been synthesized and evaluated for anticonvulsant activity, showing significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital. These findings suggest a potential CNS depressant activity via modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
  • Another study focused on semicarbazone-based anticonvulsants, establishing a pharmacophoric model with four binding sites essential for anticonvulsant activity, indicating the relevance of such structural features for the design of new anticonvulsant drugs (Rajak et al., 2010).

Antimicrobial Agents

  • The synthesis of novel derivatives of the compound has been explored for potential antimicrobial activities, with some compounds showing potency comparable or superior to conventional medicines (Zaidi et al., 2021).

Anticancer Evaluation

  • Research into the anticancer properties of naphthalen-1-yl derivatives, through reactions with various nucleophiles, has been conducted to evaluate their efficacy against cancer cells, showing promising results in preliminary screenings (Gouhar & Raafat, 2015).

Receptor Interaction Studies

  • Investigations into the molecular interaction of related compounds with receptors, such as the CB1 cannabinoid receptor, have contributed to understanding the structural requirements for receptor binding and activity modulation, providing insights into the development of receptor-targeted therapies (Shim et al., 2002).

Synthesis and Structural Studies

  • The synthesis and structural characterization of related compounds, exploring their crystal structures and molecular interactions, have been reported, aiding in the understanding of the chemical and physical properties essential for their biological activities (Jia-rong & Guang, 2005).

Properties

IUPAC Name

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-19-9-11-22(12-10-19)31-24(26-27-28-31)18-29-13-15-30(16-14-29)25(32)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGHQSSMCMUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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